5-Fluoro-2-nitrobenzoic acid

描述

Molecular Architecture and Crystallographic Analysis

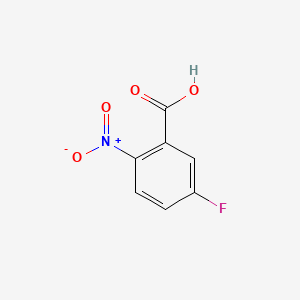

The molecular architecture of 5-fluoro-2-nitrobenzoic acid is characterized by a benzene ring bearing three distinct functional groups: a carboxylic acid group at position 1, a nitro group at position 2, and a fluorine atom at position 5. The compound crystallizes with the CAS number 320-98-9 and MDL number MFCD00055635, exhibiting a triclinic crystal system under specific crystallographic conditions. The fundamental molecular geometry reveals significant electronic interactions between the electron-withdrawing nitro and fluorine substituents, which influence both the molecular conformation and crystal packing arrangements.

Crystallographic studies have demonstrated that the compound adopts a planar molecular geometry with minimal deviation from planarity across the aromatic ring system. The carboxylic acid functionality maintains its typical geometry with carbon-oxygen bond lengths consistent with aromatic carboxylic acids. The nitro group exhibits characteristic bond lengths and angles, with the nitrogen-oxygen bonds showing typical values for aromatic nitro compounds. The fluorine substitution at the 5-position creates a specific electronic environment that influences the overall molecular dipole moment and subsequent intermolecular interactions.

The crystal structure analysis reveals important details about the supramolecular assembly of this compound molecules in the solid state. Research conducted on related fluorinated nitrobenzoic acid systems has shown that these compounds frequently form dimeric structures through carboxylic acid hydrogen bonding patterns. The presence of the fluorine atom introduces additional opportunities for weak intermolecular interactions, including carbon-hydrogen to fluorine contacts and potential fluorine-fluorine interactions that contribute to the overall crystal stability.

Temperature-dependent crystallographic studies have provided insights into the thermal behavior of the crystal lattice. The melting point data, consistently reported in the range of 134-138°C across multiple sources, indicates good thermal stability of the crystal structure. This thermal behavior reflects the strength of intermolecular interactions within the crystal lattice and provides important information for practical applications and handling procedures.

属性

IUPAC Name |

5-fluoro-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO4/c8-4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHYZIXDKAPMFCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372049 | |

| Record name | 5-Fluoro-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320-98-9 | |

| Record name | 5-Fluoro-2-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=320-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

5-Fluoro-2-nitrobenzoic acid can be synthesized through several methods. One common method involves the nitration of 3-fluorobenzoic acid. The process typically involves dissolving 3-fluorobenzoic acid in concentrated sulfuric acid and then slowly adding fuming nitric acid while maintaining the temperature below 0°C. The reaction mixture is stirred at this temperature for several hours, and the product is then precipitated by adding water and filtered off .

Another method involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents. This method has been shown to yield high purity this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration processes. The nitration of 3-fluorobenzoic acid is carried out in reactors designed to handle the exothermic nature of the reaction and to ensure precise temperature control. The product is then purified through crystallization and filtration processes to achieve the desired purity levels .

化学反应分析

Reduction to Anthranilic Acid Derivatives

5-F2NBA is catalytically reduced to 5-fluoroanthranilic acid, a key intermediate in pharmaceuticals like PARP inhibitors .

- Reagents : Hydrogenation catalysts (e.g., Pd/C, H₂) or chemical reductants (e.g., SnCl₂/HCl).

- Conditions : Typically performed in acidic or aqueous media.

- Yield : >85% theoretical yield in optimized nitration-reduction sequences .

Borane-Mediated Reduction to Alcohol

The carboxylic acid group is reduced to a primary alcohol using borane-dimethyl sulfide (BH₃-Me₂S) :

- Reagents : BH₃-Me₂S in tetrahydrofuran (THF).

- Reaction :

- Yield : 54% .

- Application : Intermediate for further functionalization in drug discovery.

Decarboxylation to Nitrobenzene Derivatives

Copper(I)-catalyzed decarboxylation removes the carboxylic acid group, yielding substituted nitrobenzenes :

- Reagents : CuI, triethylamine (Et₃N).

- Conditions : Room temperature, inert atmosphere.

- Product : 1-Fluoro-4-nitrobenzene.

- Yield : 54% .

Salt Formation with Alkali

5-F2NBA undergoes neutralization with bases to form salts :

- Reaction :

- Application : Enhances solubility for subsequent reactions.

Amide Formation for Drug Intermediates

5-F2NBA reacts with amines to form bioactive amides, such as N¹-(2,4-dichlorophenyl)-2-amino-5-fluorobenzamide :

- Reagents : Amines (e.g., 2,4-dichloroaniline), coupling agents (e.g., EDC/HOBt).

- Conditions : Polar aprotic solvents (DMF, DMSO), 0–25°C.

- Application : Precursor for kinase inhibitors targeting cancer pathways .

Functional Group Compatibility

科学研究应用

Pharmaceutical Development

Key Intermediate for Drug Synthesis

5-Fluoro-2-nitrobenzoic acid is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Notably, it plays a significant role in the development of anti-inflammatory and analgesic drugs. The compound is involved in synthesizing quinazolinones, which are potential inhibitors of the p38 mitogen-activated protein kinase (MAPK) pathway, a target for anti-inflammatory therapies .

Case Study: Synthesis of N1-(2,4-Dichlorophenyl)-2-amino-5-fluorobenzamide

This compound is synthesized using this compound as an intermediate, demonstrating its relevance in medicinal chemistry. The resultant compound exhibits promising pharmacological activities, highlighting the importance of this compound in drug development.

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its reactivity allows researchers to explore new chemical reactions and pathways. The compound can undergo various transformations, including reduction to yield 5-fluoroanthranilic acid, which is also valuable in pharmaceutical applications .

Analytical Chemistry

Reagent for Chemical Analysis

The compound is employed as a reagent in analytical methods for detecting and quantifying other substances. Its utility enhances the accuracy of chemical analyses, making it a valuable tool in laboratories focused on organic and analytical chemistry .

Material Science

Enhancing Polymer Properties

In material science, this compound can be incorporated into polymers to improve their thermal stability and chemical resistance. This application is critical for developing advanced materials with enhanced performance characteristics .

Agricultural Chemistry

Development of Agrochemicals

The compound contributes to formulating agrochemicals such as herbicides and pesticides that are more effective and environmentally friendly. Its role in agricultural chemistry underscores its versatility beyond traditional synthetic applications .

Data Table: Applications Summary

| Field | Application | Notes |

|---|---|---|

| Pharmaceutical Development | Key intermediate for anti-inflammatory drugs | Involved in synthesizing quinazolinones targeting p38 MAPK |

| Organic Synthesis | Building block for complex organic compounds | Can be reduced to produce anthranilic acid |

| Analytical Chemistry | Reagent for detection and quantification | Enhances accuracy in chemical analysis |

| Material Science | Incorporation into polymers | Improves thermal stability and chemical resistance |

| Agricultural Chemistry | Formulation of effective agrochemicals | Contributes to environmentally friendly herbicides and pesticides |

作用机制

The mechanism of action of 5-fluoro-2-nitrobenzoic acid is primarily related to its ability to undergo various chemical transformations. For instance, in the synthesis of quinazolinones, the compound acts as a precursor that undergoes nucleophilic aromatic substitution to form the desired product. The nitro group is a strong electron-withdrawing group, which makes the aromatic ring more susceptible to nucleophilic attack .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

Key Observations :

- Electron-withdrawing effects: Fluorine at the 5-position in this compound enhances the polarity of the C–F bond, making it susceptible to nucleophilic substitution (e.g., with amines) . Methoxy or amino substituents in analogs alter electronic properties, reducing reactivity in such reactions.

- Steric and electronic effects : The addition of chlorine in 4-chloro-2-fluoro-5-nitrobenzoic acid increases steric bulk and alters regioselectivity in cyclization reactions .

Reactivity in Key Reactions

Nitro Reduction

- This compound : Exhibits <10% conversion using NaBH₄-FeCl₂ due to decomposition of NaBH₄ by the carboxylic acid group .

Nucleophilic Substitution

- This compound : Fluorine at the 5-position (para to nitro) creates a polarized C–F bond, enabling efficient substitution with amines (e.g., piperidine) under mild conditions .

- 5-Fluoro-3-methoxy-2-nitrobenzoic acid : Methoxy at 3-position reduces electrophilicity, requiring harsher conditions for substitution .

Amidation

- This compound : Reacts with HBTU in CH₂Cl₂ to form amides in high yields (>80%) .

生物活性

5-Fluoro-2-nitrobenzoic acid (CAS No. 320-98-9) is a chemical compound that has garnered attention for its biological activity, particularly in the context of medicinal chemistry and biochemical research. This article explores its biological properties, mechanisms of action, and applications in various fields.

- Molecular Formula : C₇H₄FNO₄

- Molecular Weight : 185.11 g/mol

- Structure : The compound features a fluoro and nitro group on a benzoic acid backbone, which contributes to its reactivity and biological interactions.

This compound is primarily known for its role as an intermediate in the synthesis of various biologically active compounds, particularly quinazolinones. It has been shown to interact with key cellular pathways:

- Inhibition of p38 MAPK : The compound inhibits the p38α mitogen-activated protein kinase (MAPK), which is involved in inflammatory responses and cell proliferation. This inhibition can lead to significant alterations in gene expression related to inflammation and cancer cell growth .

Table 1: Biological Targets and Effects

| Biological Target | Effect | Reference |

|---|---|---|

| p38α MAPK | Inhibition of kinase activity | |

| Cellular signaling pathways | Modulation of inflammation | |

| Gene expression | Altered expression profiles |

Applications in Research and Medicine

This compound serves multiple roles across various scientific disciplines:

- Medicinal Chemistry :

- Biochemical Research :

- Synthetic Chemistry :

Case Study 1: Inhibition of Inflammatory Responses

A study demonstrated that derivatives of quinazolinones synthesized from this compound effectively reduced inflammatory markers in vitro. The results indicated a significant decrease in cytokine production when p38 MAPK was inhibited by these compounds, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Study 2: Cancer Cell Proliferation

Research involving cancer cell lines showed that compounds derived from this compound could inhibit cell proliferation by modulating the MAPK signaling pathway. This provides a basis for further investigation into its use as an anti-cancer agent .

Safety and Handling

While this compound is utilized in various research applications, it is essential to handle it with care due to potential hazards associated with nitro compounds. Safety data sheets recommend using personal protective equipment (PPE) such as gloves and goggles when handling this compound.

常见问题

Q. What are the standard methods for synthesizing 5-fluoro-2-nitrobenzoic acid, and how do reaction conditions influence yield?

Answer: The synthesis typically involves nitration and fluorination of benzoic acid derivatives. For example, nucleophilic aromatic substitution (SNAr) using amines (e.g., piperidine) on fluorinated precursors under reflux conditions is common. Reaction parameters like temperature (50–100°C), solvent choice (e.g., dichloromethane or benzene), and catalysts (e.g., thionyl chloride) critically affect yield. Prolonged heating (>4 hours) may improve conversion but risks side reactions like over-nitration. Post-synthesis purification via recrystallization or column chromatography is essential to isolate the product .

Q. How can researchers characterize the purity and structure of this compound?

Answer: Key methods include:

- Melting point analysis : Compare observed values (131–134°C) to literature data to assess purity .

- NMR spectroscopy : Confirm substitution patterns (e.g., fluorine at C5, nitro at C2) using H and F NMR.

- HPLC : Quantify impurities using reverse-phase columns with UV detection at 254 nm.

- IR spectroscopy : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm) .

Q. What solvents are suitable for dissolving this compound, and how does solubility impact experimental design?

Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., chloroform). Ethanol and methanol are effective at elevated temperatures. Solubility impacts reaction design: for SNAr reactions, DMF enhances nucleophilicity, while chloroform is preferred for low-temperature syntheses .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of nitro and fluorine substitution in benzoic acid derivatives?

Answer: Regioselectivity is controlled by electronic and steric factors:

- Nitro group orientation : The nitro group directs electrophilic substitution to the meta position.

- Fluorine activation : The electron-withdrawing nitro group polarizes the C–F bond at C5, making it susceptible to nucleophilic attack (e.g., by amines).

Use directing groups (e.g., carboxylic acid) to stabilize intermediates. Computational modeling (DFT) can predict reactive sites, while kinetic studies under varying temperatures (0–50°C) refine selectivity .

Q. How can conflicting literature data on melting points (e.g., 131–134°C vs. 137–138°C) be resolved?

Answer: Discrepancies may arise from impurities or polymorphic forms. To resolve:

Recrystallization : Purify using ethanol/water mixtures and compare melting points.

DSC/TGA : Analyze thermal behavior to detect polymorphs or hydrate formation.

Elemental analysis : Verify stoichiometry (CHFNO) to rule out contaminants .

Q. What strategies mitigate side reactions during the synthesis of this compound derivatives (e.g., acyl chlorides)?

Answer:

- Reagent choice : Thionyl chloride (SOCl) is preferred over oxalyl chloride for higher selectivity in forming acyl chlorides.

- Temperature control : Maintain 0–20°C to suppress over-chlorination.

- Solvent drying : Use anhydrous solvents (e.g., distilled dichloromethane) to prevent hydrolysis.

Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate eluent) .

Q. How is this compound utilized in synthesizing bioinspired electrets or enzyme inhibitors?

Answer:

- Bioinspired materials : The nitro and fluorine groups enhance electron-withdrawing capacity, making it a precursor for non-native β-amino acids in molecular electrets. React with cyclic amines (e.g., piperidine) to create charge-stable residues .

- Enzyme inhibition : The nitro group interacts with active-site residues in enzymes like xanthine oxidase. Derivatize to prodrugs via esterification for targeted delivery .

Q. What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of nitro compound vapors.

- Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite).

- Waste disposal : Collect in halogenated waste containers for incineration .

Methodological Considerations

- Contradiction resolution : Cross-validate data using orthogonal techniques (e.g., NMR + elemental analysis).

- Scale-up challenges : Optimize exothermic reactions (e.g., nitration) using controlled addition rates and cooling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。